molecular formula C16H18O3 B6225493 3-(trimethoxymethyl)-1,1'-biphenyl CAS No. 1627738-20-8

3-(trimethoxymethyl)-1,1'-biphenyl

Cat. No.: B6225493
CAS No.: 1627738-20-8
M. Wt: 258.31 g/mol
InChI Key: SJQNPJHSLICZMB-UHFFFAOYSA-N
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Description

3-(Trimethoxymethyl)-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a biphenyl core with a trimethoxymethyl group attached to one of the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(trimethoxymethyl)-1,1’-biphenyl can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. In this reaction, a boronic acid derivative of biphenyl is coupled with a trimethoxymethyl halide in the presence of a palladium catalyst and a base . The reaction is typically carried out under mild conditions, making it suitable for the synthesis of various biphenyl derivatives.

Industrial Production Methods: Industrial production of 3-(trimethoxymethyl)-1,1’-biphenyl may involve large-scale Suzuki-Miyaura coupling reactions. The process would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve high yields and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(Trimethoxymethyl)-1,1’-biphenyl can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the biphenyl core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., Br2, Cl2) or nitrating agents (e.g., HNO3/H2SO4).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or nitro groups onto the biphenyl core.

Scientific Research Applications

3-(Trimethoxymethyl)-1,1’-biphenyl has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(trimethoxymethyl)-1,1’-biphenyl involves its interaction with molecular targets and pathways within a given system. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter its structure and function. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes and signaling pathways .

Comparison with Similar Compounds

Uniqueness: 3-(Trimethoxymethyl)-1,1’-biphenyl is unique due to its biphenyl core and trimethoxymethyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in organic synthesis and materials science.

Properties

CAS No.

1627738-20-8

Molecular Formula

C16H18O3

Molecular Weight

258.31 g/mol

IUPAC Name

1-phenyl-3-(trimethoxymethyl)benzene

InChI

InChI=1S/C16H18O3/c1-17-16(18-2,19-3)15-11-7-10-14(12-15)13-8-5-4-6-9-13/h4-12H,1-3H3

InChI Key

SJQNPJHSLICZMB-UHFFFAOYSA-N

Canonical SMILES

COC(C1=CC=CC(=C1)C2=CC=CC=C2)(OC)OC

Purity

95

Origin of Product

United States

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